Product packaging for 3,3,3-Trifluoro-1-phenylpropan-1-amine(Cat. No.:CAS No. 942996-06-7)

3,3,3-Trifluoro-1-phenylpropan-1-amine

Cat. No.: B1356757
CAS No.: 942996-06-7
M. Wt: 189.18 g/mol
InChI Key: KBXXAXKUJGFVHY-UHFFFAOYSA-N
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Description

Contextualization of Fluorinated Amines in Contemporary Organic Chemistry

Fluorinated amines have become crucial building blocks in contemporary organic chemistry, largely due to the unique physicochemical properties that fluorine imparts. The introduction of fluorine into an amine-containing molecule can significantly alter its characteristics. For instance, the high electronegativity of fluorine can weaken the basicity of the amine group, a feature that can be advantageous in tuning the pharmacokinetic profiles of drug candidates. alfa-chemistry.com This modification can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism. acs.orgnih.gov

The synthesis of fluorinated amines is an active area of research, with methods such as the hydrogenation of fluorine-containing nitro compounds and the fluoroamination of alkenes being prominent strategies. alfa-chemistry.com The demand for these compounds is consistently high because they serve as vital intermediates in the creation of more complex molecules, especially within the pharmaceutical and agrochemical industries. alfa-chemistry.comnih.gov The association of the nitrogen atom, ubiquitous in bioactive compounds, with fluorine atoms creates molecular motifs with enhanced lipophilicity, stability, and resistance to oxidation, making them highly attractive for various research domains. acs.orgnih.gov

Significance of the Trifluoromethyl Group in Molecular Design and Function

The trifluoromethyl (−CF₃) group is a particularly prized functional group in molecular design, often referred to as a "privileged" structural motif in medicinal chemistry. bohrium.comhovione.com Its incorporation into a molecule can profoundly influence its biological and physicochemical properties. nih.gov One of the primary reasons for its widespread use is its ability to enhance lipophilicity, which can improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross the blood-brain barrier. mdpi.comorganic-chemistry.org

Compared to a methyl group (−CH₃), the −CF₃ group is significantly more electronegative and larger, which can lead to stronger and more selective binding interactions with biological targets through enhanced hydrophobic and electrostatic interactions. mdpi.comwikipedia.org The strong carbon-fluorine bonds also confer high metabolic stability, protecting the molecule from degradation by metabolic enzymes. acs.orgbohrium.com This stability, combined with its ability to act as a bioisostere for other groups like methyl or chloro, makes the trifluoromethyl group a powerful tool for chemists to fine-tune the properties of lead compounds in drug discovery. hovione.comwikipedia.org

Properties of 3,3,3-Trifluoro-1-phenylpropan-1-amine

PropertyValue
Molecular FormulaC₉H₁₀F₃N
Molecular Weight189.18 g/mol
CAS Number942996-06-7
Topological Polar Surface Area (TPSA)26.02 Ų
LogP (Predicted)2.6388
Hydrogen Bond Donors1
Hydrogen Bond Acceptors1
Rotatable Bonds2

Importance of Chiral Fluorinated Amines as Advanced Synthetic Intermediates and Motifs

The presence of a stereogenic center, or chirality, adds another layer of complexity and value to fluorinated amines. Chiral fluorinated amines are highly important building blocks, particularly in medicinal chemistry, as the three-dimensional arrangement of atoms is critical for biological activity. nih.govnih.gov Enantiomers of a chiral drug can have vastly different pharmacological effects, with one being therapeutic while the other might be inactive or even harmful. Therefore, the ability to synthesize enantiomerically pure compounds is essential.

These chiral motifs serve as advanced synthetic intermediates for constructing a wide range of bioactive molecules. nih.gov The development of asymmetric synthetic methods to access these compounds in high enantiomeric purity is a significant focus of research. researchgate.net Techniques involving chiral catalysts or auxiliaries are employed to control the stereochemical outcome of reactions that introduce fluorine or the amine group. nih.govacs.org The resulting chiral trifluoromethylated scaffolds are of great interest for creating new pharmaceuticals, as they combine the beneficial properties of the trifluoromethyl group with the stereospecific requirements for potent biological interactions. nih.govresearchgate.net

Comparison of Functional Groups

Functional GroupKey PropertiesImpact in Molecular Design
Methyl (−CH₃)Small, lipophilicStandard substituent, can be metabolically active
Trifluoromethyl (−CF₃)Larger, highly lipophilic, electron-withdrawing, metabolically stableEnhances binding affinity, improves metabolic stability, increases lipophilicity mdpi.comwikipedia.org
Amino (−NH₂)Basic, polar, hydrogen bond donor/acceptorCrucial for solubility and biological interactions alfa-chemistry.com
Fluorinated AminoReduced basicity, enhanced metabolic stability alfa-chemistry.comImproves bioavailability and pharmacokinetic properties nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10F3N B1356757 3,3,3-Trifluoro-1-phenylpropan-1-amine CAS No. 942996-06-7

Properties

IUPAC Name

3,3,3-trifluoro-1-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c10-9(11,12)6-8(13)7-4-2-1-3-5-7/h1-5,8H,6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXXAXKUJGFVHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591510
Record name 3,3,3-Trifluoro-1-phenylpropan-1-amine
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Molecular Weight

189.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942996-06-7
Record name α-(2,2,2-Trifluoroethyl)benzenemethanamine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3,3-Trifluoro-1-phenylpropan-1-amine
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Record name 3,3,3-trifluoro-1-phenylpropan-1-amine
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Synthetic Methodologies for 3,3,3 Trifluoro 1 Phenylpropan 1 Amine and Structural Analogues

Precursor Synthesis Strategies for Trifluorinated Carbonyl Compounds

A critical step in the synthesis of α-trifluoromethyl amines is the efficient preparation of their corresponding carbonyl precursors, namely trifluoromethyl ketones. These intermediates are accessible through various methodologies, including nucleophilic trifluoromethylation and the addition of carbon nucleophiles.

Nucleophilic Trifluoromethylation of Carbonyl Substrates

Nucleophilic trifluoromethylation of esters has emerged as a direct and effective method for the synthesis of trifluoromethyl ketones. beilstein-journals.orgnih.govnih.gov A notable advancement in this area involves the use of the potent greenhouse gas fluoroform (HCF3) as the trifluoromethyl source. beilstein-journals.orgnih.govnih.gov

One reported method describes a straightforward process for converting readily available methyl esters into biologically relevant trifluoromethyl ketones. beilstein-journals.orgnih.gov This transformation is effectively achieved using a combination of fluoroform and potassium bis(trimethylsilyl)amide (KHMDS) in triglyme (B29127) at -40 °C, affording yields as high as 92%. beilstein-journals.orgnih.gov The reaction demonstrates a broad substrate scope, accommodating aromatic, aliphatic, and conjugated methyl esters. beilstein-journals.org

The optimized conditions for this reaction were determined to be 1.1 equivalents of HCF3 and 2.0 equivalents of KHMDS in triglyme, with a reaction time of 4 hours. beilstein-journals.org A variety of substituted methyl benzoates, including those with halogen, alkyl, and methoxy (B1213986) groups, were successfully converted to their corresponding aryl trifluoromethyl ketones in moderate to high yields. beilstein-journals.org

Table 1: Synthesis of Trifluoromethyl Ketones via Nucleophilic Trifluoromethylation of Methyl Esters beilstein-journals.org

Entry Substrate (Methyl Ester) Product (Trifluoromethyl Ketone) Yield (%)
1 Methyl 2-naphthoate 2-Trifluoroacetylnaphthalene 75
2 Methyl 4-chlorobenzoate 4'-Chloro-2,2,2-trifluoroacetophenone 63
3 Methyl 4-bromobenzoate 4'-Bromo-2,2,2-trifluoroacetophenone 58
4 Methyl 4-iodobenzoate 4'-Iodo-2,2,2-trifluoroacetophenone 56
5 Methyl 4-(tert-butyl)benzoate 4'-(tert-Butyl)-2,2,2-trifluoroacetophenone 92
6 Methyl 4-methoxybenzoate 4'-Methoxy-2,2,2-trifluoroacetophenone 45
7 Methyl 3-chlorobenzoate 3'-Chloro-2,2,2-trifluoroacetophenone 82

Reaction conditions: Methyl ester (1.0 equiv), HCF3 (1.1 equiv), KHMDS (2.0 equiv), triglyme, -40 °C, 4 h.

Addition of Carbon Nucleophiles to Trifluoromethyl Ketones

The synthesis of trifluoromethyl ketones can also be achieved through the addition of carbon nucleophiles to trifluoroacetic acid derivatives or by the reaction of organometallic reagents with trifluoroacetaldehyde (B10831) equivalents. organic-chemistry.orgnih.gov

One strategy involves the tandem process of a Claisen condensation and a retro-Claisen C-C bond cleavage. organic-chemistry.org In this approach, enolizable alkyl phenyl ketones react with ethyl trifluoroacetate (B77799) in the presence of sodium hydride (NaH) to yield trifluoromethyl ketones. organic-chemistry.org This method is also applicable to the preparation of other perfluoroalkyl ketones in excellent yields. organic-chemistry.org

Another approach details the synthesis of trifluoromethyl ketones through the reaction of (het)aryl boronic acids with N-phenyl-N-tosyltrifluoroacetamide, catalyzed by a palladium complex. organic-chemistry.org This reaction proceeds smoothly and tolerates a variety of functional groups. organic-chemistry.org

Furthermore, trifluoromethyl ketones can be synthesized from nitroalkanes. nih.gov For instance, the C-C bond formation between a nitroalkane and trifluoroacetaldehyde ethyl hemiacetal under basic conditions (catalytic potassium carbonate) yields a nitro alcohol intermediate. nih.gov Subsequent conversion of the nitro group to a carbonyl group furnishes the desired trifluoromethyl ketone. This multi-step process allows for the introduction of various side chains depending on the choice of the initial nitroalkane. nih.gov

Catalytic Asymmetric Synthesis Approaches to Enantiopure Amines

The development of catalytic enantioselective methods for the synthesis of α-trifluoromethyl amines is of high importance for accessing single-enantiomer drug candidates. nih.gov Key strategies include palladium-catalyzed reactions and biocatalytic transformations.

Palladium(II)-Catalyzed Enantioselective Amination Reactions

A significant advancement in the synthesis of enantiopure α-(trifluoromethyl)arylmethylamines involves the palladium(II)-catalyzed addition of arylboroxines to imines derived from trifluoroacetaldehyde. nih.govresearchgate.netacs.orgacs.org This method provides access to a variety of α-trifluoromethyl amines with high yields and excellent enantioselectivities. researchgate.netacs.org

In a reported procedure, trifluoromethylacetaldimines, generated in situ from the corresponding N,O-acetals, undergo a 1,2-addition of arylboroxines. nih.govacs.org The reaction is catalyzed by palladium acetate, and the use of a chiral ligand, such as (S)-t-Bu-PyOX, induces high enantioselectivity. researchgate.netacs.org For electron-neutral and electron-rich arylboroxines, the reaction proceeds efficiently. researchgate.netacs.org The addition of an ammonium (B1175870) or silver salt was found to be crucial for promoting the reaction of electron-poor boroxines. researchgate.netacs.org This method typically delivers the desired amines in yields ranging from 57-91% and with greater than 92% enantiomeric excess (ee) in most cases. researchgate.netacs.org The pyridine-oxazolidine (PyOX) class of ligands has been identified as particularly effective for this transformation, which can be performed without the strict exclusion of air and moisture. nih.govacs.org

Table 2: Palladium(II)-Catalyzed Enantioselective Synthesis of α-(Trifluoromethyl)arylmethylamines researchgate.netacs.org

Entry Arylboroxine Product Yield (%) ee (%)
1 Phenylboroxine 3,3,3-Trifluoro-1-phenylpropan-1-amine 85 95
2 4-Methylphenylboroxine 3,3,3-Trifluoro-1-(p-tolyl)propan-1-amine 91 96
3 4-Methoxyphenylboroxine 3,3,3-Trifluoro-1-(4-methoxyphenyl)propan-1-amine 88 97
4 3-Methoxyphenylboroxine 3,3,3-Trifluoro-1-(3-methoxyphenyl)propan-1-amine 82 94
5 2-Naphthylboroxine 1-(Naphthalen-2-yl)-3,3,3-trifluoropropan-1-amine 75 93

Reaction conditions: Imine precursor, arylboroxine, Pd(OAc)2, (S)-t-Bu-PyOX ligand.

Biocatalytic Transformations for Chiral Amine Production

Biocatalysis, utilizing enzymes to perform chemical transformations, offers a green and highly selective alternative for the synthesis of chiral amines. mdpi.com Transaminases, in particular, have been widely employed for the asymmetric synthesis of these valuable compounds. mdpi.com

Omega-transaminases (ω-TAs) are powerful biocatalysts for the production of enantiomerically pure amines from prochiral ketones. mdpi.com These enzymes, which utilize pyridoxal-5-phosphate (PLP) as a cofactor, can transfer an amino group from an amine donor to a ketone acceptor, achieving high theoretical yields of a single enantiomer. mdpi.com

A study demonstrated the use of a ω-TA from a marine bacterium for the synthesis of a chiral fluorine-containing amine from a bulky ketone. mdpi.com Specifically, the asymmetric transamination of 4'-(trifluoromethyl)acetophenone (B133978) was achieved using isopropylamine (B41738) as the amine donor to produce (S)-1-(4-trifluoromethylphenyl)ethylamine. mdpi.com

The reaction conditions were optimized to overcome challenges such as substrate and product inhibition. mdpi.com It was found that dimethyl sulfoxide (B87167) (DMSO) at a concentration of 25-30% (v/v) was a suitable co-solvent for the ketone substrate, leading to the highest enzyme activity. mdpi.com To address product inhibition and shift the reaction equilibrium towards the product, an in situ product removal (ISPR) strategy using an aqueous-organic two-phase system was investigated. mdpi.com The addition of DMSO to this system was crucial for enhancing substrate mass transfer. mdpi.com This biocatalytic approach highlights the potential of ω-transaminases for the synthesis of bulky chiral amines. mdpi.com

Engineered transaminases have also been developed to tolerate high substrate concentrations and produce chiral amines in high yields, as exemplified by the synthesis of sitagliptin, a drug for type 2 diabetes. mdpi.com

Chiral Auxiliary-Mediated Strategies for Stereocontrol

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. gavinpublishers.com For the synthesis of chiral β-trifluoromethyl amines, several chiral auxiliaries have been effectively employed to control the formation of new stereocenters.

One prominent strategy involves the use of sulfinimines, particularly those derived from tert-butanesulfinamide. googleapis.com For instance, the synthesis of γ-trifluoromethylated chiral allylic amines can be achieved by reacting an enone with a chiral sulfinamide, like (R)-tert-butanesulfinamide, in a titanium(IV)-mediated reaction to form a chiral sulfinimine. This intermediate then undergoes a diastereoselective reduction, for example with diisobutylaluminium hydride (DIBAL-H), followed by acidic deprotection to yield the chiral amine with high enantiomeric excess. nih.gov

Another widely used class of auxiliaries is pseudoephedrine and its analogue, pseudoephenamine. libretexts.orgnih.gov These are employed in diastereoselective alkylation reactions. libretexts.org Amides derived from pseudoephenamine can be enolized and then alkylated, with the auxiliary directing the approach of the electrophile to achieve high diastereoselectivity. libretexts.org This method has proven particularly effective for reactions that form quaternary stereocenters. libretexts.org The auxiliary can then be cleaved to reveal the enantiomerically enriched product.

Oxazolidinones, often referred to as Evans auxiliaries, are also staple chiral auxiliaries used in stereoselective synthesis, particularly in aldol (B89426) reactions that can establish two contiguous stereocenters. gavinpublishers.com Acylation of the oxazolidinone, followed by enolization and reaction with an electrophile, allows for highly diastereoselective bond formations. While not directly applied to the synthesis of the target amine in the cited literature, the principles are broadly applicable to creating chiral building blocks that could lead to it.

The table below summarizes the application of different chiral auxiliaries in the synthesis of chiral amines and related structures.

Chiral AuxiliaryReaction TypeKey FeaturesReference
(R)-tert-ButanesulfinamideDiastereoselective reduction of sulfinimineForms chiral sulfinimine intermediate; high enantiomeric excess achieved after reduction and deprotection. nih.gov
PseudoephenamineDiastereoselective alkylationForms crystalline amide derivatives; provides high stereocontrol, especially in creating quaternary centers. libretexts.org
Oxazolidinones (Evans Auxiliaries)Stereoselective aldol and alkylation reactionsEstablishes contiguous stereocenters with high diastereoselectivity. gavinpublishers.com

Novel Synthetic Routes and Optimized Reaction Conditions

Recent research has focused on developing more efficient, atom-economical, and scalable synthetic routes to β-trifluoromethyl amines. This includes the development of one-pot procedures and the exploration of novel catalytic systems.

One-pot syntheses offer significant advantages by reducing the need for intermediate purification, saving time, and minimizing waste. Several one-pot or tandem procedures have been developed for synthesizing β-trifluoromethyl amines and related structures.

A copper-catalyzed one-pot method starts from simple allylamine (B125299) derivatives, which are commercially available or easily prepared. nih.gov The reaction involves an N-migratory oxytrifluoromethylation, using a trifluoromethyl source like Togni's reagent, to generate highly functionalized β-trifluoromethyl amine derivatives. nih.gov

Another approach involves a two-step, one-pot protocol where a chiral allylic amine undergoes a base-catalyzed stereospecific isomerization, followed by the in-situ reduction of the resulting enamine intermediate. rsc.org This method successfully produces α,γ-chiral trifluoromethylated aliphatic amines with high diastereoselectivity and enantioselectivity. rsc.org

Furthermore, a photoredox-driven three-component reaction has been developed for the synthesis of medicinally relevant β-trifluoromethyl β-amino ketones. wikipedia.org This method combines a N-trifluoroethylhydroxylamine derivative, styrenes, and DMSO in a single step under organophotoredox conditions. wikipedia.org While producing a ketone, this scaffold is a close precursor to the desired amine.

A newly developed method for the trifluoromethylation of secondary amines utilizes sodium triflinate (CF₃SO₂Na) in a one-pot procedure. researchgate.net This approach is noted for its good functional group tolerance and use of inexpensive materials. researchgate.net

The following table highlights key features of selected one-pot synthetic protocols.

Reaction TypeCatalyst/ReagentStarting MaterialsKey OutcomeReference
N-migratory oxytrifluoromethylationCopper Iodide / Togni's ReagentAllylaminesHighly functionalized β-trifluoromethyl amines. nih.gov
Isomerization-ReductionBase (TBD) / Reducing Agent (DIBAL-H)Chiral γ-trifluoromethylated allylic aminesα,γ-Chiral trifluoromethylated aliphatic amines. rsc.org
Photoredox Three-Component ReactionOrganophotocatalystN-trifluoroethylhydroxylamine, Styrenes, DMSOβ-Trifluoromethyl β-amino ketones. wikipedia.org
N-TrifluoromethylationCF₃SO₂NaSecondary aminesN-trifluoromethyl amines. researchgate.net

Catalytic methods provide an efficient and elegant route to chiral trifluoromethylated amines, often with high levels of stereocontrol. Both metal complexes and small organic molecules have been successfully employed as catalysts.

Metal Catalysis: Palladium catalysis has been utilized in the asymmetric hydrogenation of N-PMP trifluoromethyl imines, affording chiral aliphatic trifluoromethylated amines in high enantiomeric excess. researchgate.net Another important palladium-catalyzed reaction is the Mizoroki–Heck cross-coupling, which can be used to synthesize precursors like 3-(3-trifluoromethylphenyl)propanal, a key intermediate for related compounds such as Cinacalcet. gavinpublishers.com

Ruthenium complexes, such as [Ru(bpy)₃]²⁺, have been used to catalyze the intermolecular aminotrifluoromethylation of alkenes under visible light irradiation, providing a highly regioselective method for producing various β-trifluoromethylamines. nih.gov Copper(I) catalysis has also been shown to be effective for the regioselective C-H α-trifluoromethylation of α,β-unsaturated carbonyl compounds using Togni's reagent, yielding (E)-α-trifluoromethylated products. rsc.org

Organocatalysis: Organocatalysis has emerged as a powerful, metal-free alternative for these transformations. googleapis.com A notable example is the highly enantioselective isomerization of trifluoromethyl imines to the corresponding amines, catalyzed by a 9-OH cinchona alkaloid derivative. researchgate.net This proton transfer catalysis is applicable to both aryl and alkyl trifluoromethyl imines, making it a general approach for synthesizing chiral trifluoromethylated amines. researchgate.net

Furthermore, an efficient organocatalytic stereoselective reduction of β-trifluoromethyl-substituted nitroalkenes has been developed using Hantzsch ester-type dihydropyridines, leading to chiral β-trifluoromethyl amines. nih.gov The use of organocatalysts like 3,5-Bis(trifluoromethyl) phenylammonium triflate (BFPAT) has also been explored for the synthesis of various nitrogen-containing heterocyclic compounds, showcasing the versatility of such catalysts. researchgate.net

The table below provides examples of catalytic systems used in the synthesis of β-trifluoromethyl amines.

Catalyst TypeCatalyst ExampleReactionKey AdvantageReference
MetalPalladiumAsymmetric hydrogenation of iminesHigh enantioselectivity for aliphatic amines. researchgate.net
MetalRutheniumAminotrifluoromethylation of alkenesHigh regioselectivity under visible light. nih.gov
MetalCopper(I)C-H trifluoromethylationRegioselective synthesis of (E)-products. rsc.org
Organo9-OH Cinchona AlkaloidIsomerization of iminesBroad applicability to aryl and alkyl imines; high enantioselectivity. researchgate.net
OrganoHantzsch EsterReduction of nitroalkenesStereoselective synthesis of chiral amines. nih.gov

Diastereomeric and Enantiomeric Resolution Techniques

When a synthesis produces a racemic or diastereomeric mixture, resolution techniques are required to separate the desired stereoisomer. For chiral amines, the most common methods are classical resolution via diastereomeric salt formation and enzymatic kinetic resolution. wikipedia.org

Diastereomeric Resolution: This classical method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. wikipedia.org These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. wikipedia.org Common resolving agents for amines include optically active forms of tartaric acid and camphorsulfonic acid. gavinpublishers.comwikipedia.org After separation, the desired enantiomer of the amine is liberated from its salt by treatment with a base. libretexts.org For example, racemic (1-methyl-2-phenyl)-ethylamine, a structural analogue of the target compound, has been successfully resolved using (R,R)-Tartaric Acid. gavinpublishers.com

The efficiency of such a resolution can be influenced by the choice of resolving agent, the solvent system, and the crystallization conditions. gavinpublishers.com

Enantiomeric Resolution: Enzymatic kinetic resolution is a powerful alternative that utilizes the stereoselectivity of enzymes. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are commonly used to selectively acylate one enantiomer of a racemic amine, leaving the other enantiomer unreacted. researchgate.net The resulting acylated product (amide) and the unreacted amine can then be easily separated. This method has been successfully applied to the resolution of several phenylethylamines structurally related to amphetamine, including a trifluoromethyl-substituted analogue. researchgate.net Using ethyl methoxyacetate (B1198184) as the acyl donor, both enantiomers could be obtained in good yields and with excellent enantiomeric purity. researchgate.net

The table below summarizes the key aspects of these resolution techniques for β-trifluoromethyl amines and their analogues.

Resolution TechniquePrincipleResolving Agent / EnzymeSeparation MethodReference
Diastereomeric Salt CrystallizationFormation of diastereomeric salts with different solubilities.Chiral acids (e.g., Tartaric acid, Camphorsulfonic acid)Fractional crystallization gavinpublishers.comwikipedia.org
Enzymatic Kinetic ResolutionEnantioselective acylation of one enantiomer by an enzyme.Lipase (e.g., Candida antarctica lipase B)Separation of resulting amide from unreacted amine. researchgate.net

Stereochemical Aspects and Chiral Recognition of 3,3,3 Trifluoro 1 Phenylpropan 1 Amine

Methodologies for Enantiomeric Purity Determinationresearchgate.netd-nb.infounipi.itnih.govnih.gov

The determination of enantiomeric purity, or enantiomeric excess (ee), is a critical analytical challenge. For 3,3,3-Trifluoro-1-phenylpropan-1-amine, both chromatographic and spectroscopic methods are employed to quantify the ratio of its enantiomers.

Advanced Chromatographic Separation Techniques (e.g., Chiral HPLC, Chiral GC)researchgate.netd-nb.infounipi.itnih.gov

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the direct separation of enantiomers. These methods utilize a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and, consequently, their separation.

Detailed Research Findings:

For chiral amines structurally related to this compound, such as 1-phenylalkylamines, polysaccharide-based and cyclodextrin-based CSPs have proven effective. wiley.comresearchgate.net

Chiral HPLC: Polysaccharide derivatives, particularly amylose (B160209) or cellulose (B213188) phenylcarbamates coated or immobilized on a silica (B1680970) support, are widely used CSPs. researchgate.net The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral selector. The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is crucial for optimizing resolution. researchgate.net

Chiral GC: In gas chromatography, derivatized cyclodextrins, such as heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin, serve as effective CSPs for resolving chiral amines. wiley.com The enantioseparation is based on the differential inclusion of the enantiomers into the chiral cavity of the cyclodextrin. wiley.com

TechniqueChiral Stationary Phase (CSP) TypeTypical Mobile/Carrier PhaseInteraction Mechanism
Chiral HPLCPolysaccharide derivatives (e.g., Chiralpak® series)Hexane/IsopropanolHydrogen bonding, π-π interactions, steric hindrance
Chiral GCDerivatized Cyclodextrins (e.g., MTBCD)Helium, HydrogenInclusion complexation

State-of-the-Art NMR Spectroscopic Chiral Discriminationnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, while inherently unable to distinguish between enantiomers in an achiral environment, becomes a powerful tool for determining enantiomeric purity upon the addition of a chiral auxiliary agent. scispace.comnih.gov This agent interacts with the enantiomers to create a diastereomeric environment, resulting in non-equivalent NMR signals that can be integrated to quantify the enantiomeric ratio.

The presence of the trifluoromethyl (-CF₃) group in this compound makes ¹⁹F NMR spectroscopy an exceptionally suitable technique for chiral discrimination. nih.gov

Detailed Research Findings:

¹⁹F NMR: The fluorine nucleus offers several advantages, including a wide chemical shift range and high sensitivity. In the presence of a chiral derivatizing agent or solvating agent, the single resonance of the -CF₃ group in the racemic amine splits into two distinct signals corresponding to the two diastereomeric species. nih.gov The relative integration of these signals provides a direct and accurate measure of the enantiomeric excess. nih.govresearchgate.net

³¹P and ¹³C NMR: When chiral derivatizing agents containing phosphorus or specific carbon environments are used, ³¹P and ¹³C NMR can also be employed. nih.govresearchgate.net These nuclei often provide simpler spectra with sharp signals, which can be advantageous for resolving diastereomeric species. nih.gov For instance, reacting the amine with a chiral phosphine-based derivatizing agent can produce diastereomers readily distinguishable by ³¹P NMR. nih.gov

The formation of a diastereomeric environment for NMR analysis is achieved using either Chiral Derivatizing Agents (CDAs) or Chiral Solvating Agents (CSAs).

Detailed Research Findings:

Chiral Derivatizing Agents (CDAs): CDAs react with the amine functionality to form stable, covalent diastereomers. A classic example is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. nih.gov The (R)- and (S)-enantiomers of MTPA react with the racemic amine to form a mixture of diastereomeric amides, which exhibit distinct chemical shifts in both ¹H and ¹⁹F NMR spectra. nih.gov

Chiral Solvating Agents (CSAs): CSAs form transient, non-covalent diastereomeric complexes with the analyte through reversible interactions like hydrogen bonding. researchgate.netunipi.it This approach is often faster as it does not require a chemical reaction or purification step. semmelweis.hu For amines, chiral acids or alcohols such as (R)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (BNP) or 2,2,2-trifluoro-1-(9-anthryl)ethanol (B3022025) (TFAE) are commonly used. researchgate.net The equilibrium between the free and complexed species results in averaged, but chemically distinct, signals for the two enantiomers.

Agent TypeExample AgentInteractionKey Feature
Chiral Derivatizing Agent (CDA)Mosher's Acid (MTPA)Covalent amide bondForms stable diastereomers with large signal separation.
Chiral Solvating Agent (CSA)(R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNP)Non-covalent ion pairingRapid in-tube analysis without chemical reaction.

Assignment of Absolute Configurationresearchgate.netd-nb.infonih.govnih.gov

While determining the ratio of enantiomers is crucial, assigning the absolute configuration (i.e., labeling a specific enantiomer as R or S) is the ultimate step in stereochemical characterization.

X-ray Crystallography for Stereochemical Determinationresearchgate.netd-nb.info

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. nih.gov It provides an unambiguous three-dimensional map of the electron density within a single crystal, revealing the precise spatial arrangement of every atom. nih.gov

Detailed Research Findings:

To determine the absolute configuration of this compound, one enantiomer is typically co-crystallized with a chiral counter-ion of a known, fixed absolute configuration. This process, known as diastereomeric salt formation, often uses chiral acids like tartaric acid or camphorsulfonic acid.

The resulting crystal contains a repeating unit cell with a specific, ordered arrangement of both the amine and the known chiral acid. nih.gov By solving the crystal structure and knowing the configuration of the chiral acid (the "internal standard"), the absolute configuration of the amine cation can be unequivocally assigned. nih.gov This technique provides the gold standard for stereochemical assignment, against which other relative methods are often calibrated.

Integration of NMR Spectroscopy with Computational Approaches for Configurational Analysis

Determining the absolute configuration of chiral amines like this compound is a significant challenge that has been addressed by combining Nuclear Magnetic Resonance (NMR) spectroscopy with quantum computational methods. nih.gov This integrated approach provides a powerful tool for unambiguous stereochemical assignment, overcoming the limitations of relying on a single technique.

The core of this methodology involves the use of a chiral derivatizing agent (CDA). The chiral amine of unknown configuration is reacted with a known enantiomer of a CDA to form a pair of diastereomers. These diastereomers, unlike enantiomers, have distinct physical properties and, crucially, different NMR spectra. The trifluoromethyl group in the target molecule is a particularly useful probe in ¹⁹F NMR spectroscopy. nih.gov

A novel method utilizes a chiral α-fluorinated phenylacetic phenylselenoester (FPP) as a CDA, which reacts directly with the primary amine in an NMR tube to form the corresponding amides. frontiersin.org The ¹⁹F NMR spectra of the resulting diastereomeric amides are then recorded. The key parameter is the difference in the chemical shifts (Δδ) between the signals of the two diastereomers.

Computational chemistry, specifically Density Functional Theory (DFT), is employed to model the stable conformations of the diastereomeric amides. frontiersin.org By calculating the theoretical ¹⁹F NMR chemical shifts for both possible configurations, a theoretical Δδ value is obtained. The absolute configuration of the original amine is then assigned by comparing the experimentally measured Δδ value with the calculated values for the (R,R)/(S,R) and (R,S)/(S,S) pairs. A match between the sign and magnitude of the experimental and calculated Δδ provides a confident assignment of the absolute configuration. frontiersin.org

Table 1: Integrated NMR and Computational Workflow for Configurational Analysis

Step Procedure Technique/Tool Purpose
1 Derivatization Chiral Derivatizing Agent (e.g., FPP) Convert enantiomers into diastereomers.
2 Spectral Acquisition ¹⁹F NMR Spectroscopy Measure the experimental chemical shift difference (Δδexp) between the diastereomers.
3 Molecular Modeling Density Functional Theory (DFT) Calculate the lowest energy conformations of the possible diastereomeric products.
4 Chemical Shift Prediction DFT Calculations Predict the theoretical NMR chemical shifts and the resulting difference (Δδcalc) for each possible configuration.

| 5 | Configurational Assignment | Comparison of Δδexp and Δδcalc | Assign the absolute configuration of the amine by matching the experimental data to the theoretical predictions. frontiersin.org |

Strategies for Stereoselectivity and Diastereoselectivity Control in Synthetic Pathways

The synthesis of specific stereoisomers of this compound is essential for its targeted applications. Chemists have developed various strategies to control the stereochemical outcome of reactions, aiming for high levels of stereoselectivity (favoring one stereoisomer over others) and diastereoselectivity (favoring one diastereomer over others).

One prominent strategy involves the asymmetric hydrogenation of a prochiral precursor. For instance, an unsaturated precursor like a 3,3-diarylallyl phthalimide (B116566) can be synthesized and then subjected to hydrogenation using a chiral catalyst. nih.gov Iridium-based catalysts, particularly those with chiral ligands like UbaPHOX, have demonstrated high efficacy in delivering hydrogen atoms to one face of the double bond, resulting in the formation of the desired chiral amine with excellent enantioselectivity (e.g., 98–99% enantiomeric excess). nih.gov The purity of the starting alkene is critical to prevent isomerization and ensure high selectivity. nih.gov

Another powerful approach is the use of biocatalysis , employing enzymes to catalyze stereoselective transformations. Amine transaminases (ATAs) are particularly valuable for synthesizing chiral amines. uniovi.es These enzymes can transfer an amino group from a donor molecule to a prochiral ketone precursor, such as 1-phenyl-3,3,3-trifluoropropan-1-one, to produce the corresponding amine in a highly enantiopure form. Screening a library of ATAs can identify an enzyme that produces either the (R)- or (S)-enantiomer with high selectivity. uniovi.es

The use of chiral auxiliaries is a classic and effective method for diastereoselective synthesis. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. For example, a chiral oxazolidinone auxiliary can be used to form a chiral enamide. nih.gov The subsequent fluorination of this enamide can proceed with high π-facial selectivity, where the electrophilic fluorine reagent is delivered to one face of the double bond, guided by the steric hindrance of the auxiliary. After the reaction, the auxiliary can be cleaved to yield the optically enriched fluorinated product. nih.gov

Finally, substrate-controlled diastereoselective synthesis relies on existing stereocenters within the reactant molecule to influence the creation of new stereocenters. For example, in the synthesis of 1,2-diamino-1-phenylpropanes, the stereochemistry of a starting material like N-trifluoroacetylnorephedrine can direct the stereochemical outcome of subsequent nucleophilic substitution reactions. researchgate.net The choice of solvent and reagents can significantly influence the ratio of diastereomeric products formed. researchgate.net

Table 2: Overview of Stereoselective Synthetic Strategies

Strategy Precursor Type Key Reagent/Catalyst Stereochemical Control
Asymmetric Hydrogenation Prochiral Alkene (e.g., Allyl Phthalimide) Chiral Iridium Catalyst (e.g., Ir-UbaPHOX) Enantioselective addition of hydrogen across a double bond. nih.gov
Biocatalysis Prochiral Ketone Amine Transaminase (ATA) Enzyme Enantioselective amination of a carbonyl group. uniovi.es
Chiral Auxiliary Achiral Substrate with Attached Auxiliary Chiral Oxazolidinone Diastereoselective reaction (e.g., fluorination) directed by the auxiliary. nih.gov

| Substrate Control | Chiral Amino Alcohol Derivative | N-trifluoroacetylnorephedrine | Diastereoselectivity influenced by an existing stereocenter in the substrate. researchgate.net |

Reactivity and Mechanistic Investigations of 3,3,3 Trifluoro 1 Phenylpropan 1 Amine

Reactivity Profile of the Trifluoromethyl Moiety

The trifluoromethyl (-CF₃) group is a cornerstone in medicinal and materials chemistry, prized for its ability to dramatically alter a molecule's properties. nih.govmdpi.com Its influence stems from the unique characteristics of the fluorine atoms.

The reactivity of the trifluoromethyl group is profoundly shaped by the electronic and steric properties of its three fluorine atoms. Fluorine's high electronegativity (4.0 on the Pauling scale) makes the -CF₃ group a potent electron-withdrawing substituent, significantly more so than a standard methyl group. mdpi.commdpi.com This strong inductive effect can influence the charge distribution across the entire molecule. nih.gov

The incorporation of a -CF₃ group also increases a molecule's lipophilicity, which can enhance its transport properties in biological systems. nih.govmdpi.com Sterically, while a single fluorine atom has a van der Waals radius (1.47 Å) similar to hydrogen (1.20 Å), the trifluoromethyl group as a whole possesses a steric demand that is often compared to that of an ethyl group. mdpi.comresearchgate.net

Table 1: Comparison of Trifluoromethyl and Methyl Group Properties
PropertyTrifluoromethyl (-CF₃)Methyl (-CH₃)Reference
Electronic Effect Strongly electron-withdrawingWeakly electron-donating mdpi.com
Lipophilicity (Hansch π parameter) +0.88+0.56 mdpi.com
Steric Size Comparable to an ethyl groupSmaller than an ethyl group researchgate.net

The trifluoromethyl group is generally considered chemically stable and relatively inert. nih.gov The carbon-fluorine bond is exceptionally strong, making the group resistant to many chemical transformations. Unlike monofluorinated alkyl groups, the -CF₃ group shows reduced reactivity in Sₙ2 reactions due to the destabilizing effect of the additional fluorine atoms on the partially positive carbon in the transition state. acs.org

While direct nucleophilic attack on the -CF₃ group is difficult, its strong electron-withdrawing nature makes the adjacent benzylic carbon in 3,3,3-Trifluoro-1-phenylpropan-1-amine more electrophilic. The -CF₃ group itself can be involved in radical reactions, where the trifluoromethyl radical (CF₃•) is known to be more electrophilic than the methyl radical (CH₃•). rsc.org Under specific conditions, such as with strong Lewis acids or superacids, the C-F bond can be ionized, leading to the formation of carbocationic intermediates. nih.gov Furthermore, specialized reagents can achieve nucleophilic trifluoromethylation through umpolung, where the -CF₃ group formally acts as a nucleophile. nih.gov

Chemical Transformations Involving the Primary Amine Functionality

The primary amine group (-NH₂) is a versatile functional group characterized by the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic properties. msu.edu This allows this compound to participate in a wide array of chemical transformations.

As a potent nucleophile, the primary amine of this compound is expected to react with a variety of electrophiles. chemrevise.org

Acylation: Reaction with acid chlorides or acid anhydrides at room temperature readily forms stable N-substituted amides. libretexts.org This reaction is a common method for protecting or derivatizing primary amines.

Imine Formation: In acid-catalyzed reactions with aldehydes or ketones, the amine undergoes nucleophilic addition to the carbonyl carbon, followed by dehydration to yield an imine (or Schiff base). libretexts.orgyoutube.com This reaction is reversible and can be driven to completion by removing the water formed. libretexts.org

Alkylation: The amine can act as a nucleophile in Sₙ2 reactions with alkyl halides. msu.edu However, this reaction can be difficult to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. libretexts.orgmnstate.edu Using a large excess of the amine can favor the formation of the primary amine product. chemrevise.org

Table 2: Expected Nucleophilic Reactions of the Primary Amine
ElectrophileReaction TypeProduct ClassReference
Acid Chloride (R-COCl)Nucleophilic Acyl SubstitutionSecondary Amide libretexts.org
Aldehyde (R-CHO)Nucleophilic Addition-EliminationImine (Schiff Base) libretexts.org
Alkyl Halide (R-X)Nucleophilic Substitution (Sₙ2)Secondary Amine/Mixture msu.edu

Modern catalysis offers powerful methods for transforming amine functionalities. Transition-metal-catalyzed reactions are particularly important for forming new carbon-nitrogen and carbon-carbon bonds. Palladium-catalyzed C-N cross-coupling reactions, for instance, are widely used for the synthesis of arylamines and can be adapted for further functionalization. researchgate.net Chiral phosphoric acids have been shown to be effective ligands in palladium(II)-catalyzed enantioselective C-H coupling of amines with aryl boronic acids, allowing for the formation of α-arylated amine products. nih.gov Additionally, specific ruthenium complexes can catalyze the deamination of primary amines to form alcohols. organic-chemistry.orgresearchgate.net

Elucidation of Reaction Mechanisms

Understanding the stepwise pathways of reactions is crucial for controlling their outcomes. The transformations of the primary amine in this compound follow well-established mechanistic patterns.

The formation of an imine from the reaction with an aldehyde or ketone proceeds through a two-stage mechanism. libretexts.org The first stage is the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. The second stage involves the acid-catalyzed elimination of water. The hydroxyl group of the carbinolamine is protonated to form a good leaving group (H₂O), which then departs as a lone pair on the nitrogen forms a carbon-nitrogen double bond. A final deprotonation step yields the neutral imine product. libretexts.org

The acylation of the amine with an acid chloride is a classic example of nucleophilic acyl substitution. The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon of the acid chloride, breaking the pi bond and forming a tetrahedral intermediate. In the subsequent step, the carbonyl double bond is reformed by the elimination of the chloride ion as a leaving group. A base, which can be a second molecule of the amine, then deprotonates the nitrogen to give the final, neutral amide product. libretexts.org

Kinetic and Thermodynamic Aspects of Transformations

There is a notable absence of published experimental or computational studies detailing the kinetic parameters (such as rate constants, activation energies, and pre-exponential factors) or thermodynamic data (including enthalpy, entropy, and Gibbs free energy changes) for specific transformations involving this compound.

General principles of physical organic chemistry would suggest that the reactivity of the amine group is influenced by the strong electron-withdrawing effect of the adjacent trifluoromethyl group. This effect decreases the basicity of the nitrogen atom compared to its non-fluorinated analog, 1-phenylpropan-1-amine. Consequently, reactions involving nucleophilic attack by the nitrogen would be expected to have different kinetic and thermodynamic profiles. However, without specific studies, any discussion remains speculative.

Identification and Characterization of Reaction Intermediates and Transition States

Similarly, there is a lack of specific research identifying and characterizing reaction intermediates and transition states in reactions of this compound. Mechanistic investigations of chemical reactions often employ techniques such as spectroscopy (NMR, IR, etc.) under reaction conditions, trapping experiments, and computational modeling to elucidate the structures and energies of transient species.

For reactions involving the amine functionality, one might hypothesize the formation of various intermediates, such as ammonium salts in acid-base reactions or tetrahedral intermediates in reactions with carbonyl compounds. The transition states would be the high-energy structures connecting reactants, intermediates, and products. The presence of the trifluoromethyl group would undoubtedly influence the stability and geometry of these transient species. For instance, computational studies on related fluorinated compounds have explored the stability of radicals and the energetic barriers of cyclization reactions, but direct data for this compound is not available.

Without dedicated research, a detailed and scientifically accurate account of the intermediates and transition states for reactions involving this specific compound cannot be provided.

Computational Chemistry and Theoretical Investigations of 3,3,3 Trifluoro 1 Phenylpropan 1 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules. Such studies provide insights into electronic structure, molecular geometries, and energetics, which are crucial for understanding reactivity and physical properties.

Analysis of Electronic Structure, Energetics, and Molecular Geometries

A diligent search of scholarly articles and chemical databases has revealed no specific studies using DFT to analyze the electronic structure, energetics, or optimized molecular geometries of 3,3,3-Trifluoro-1-phenylpropan-1-amine.

For context, computational studies on other fluorinated amines and related structures are prevalent in the literature. For example, research on fluoro-functionalized imines has utilized DFT at the M06/6-311G(d,p) level of theory to achieve excellent agreement between calculated and experimental geometrical parameters. nih.gov Such studies often involve the analysis of bond lengths, bond angles, and dihedral angles to provide a detailed three-dimensional picture of the molecule. Frontier molecular orbital analysis (HOMO-LUMO) is also a common component, offering insights into intramolecular charge transfer and chemical reactivity. nih.gov However, no such data has been published for this compound.

Interactive Data Table: Hypothetical DFT Geometric Parameters

The following table is a hypothetical representation of data that would be generated from DFT calculations for this compound. No experimental or calculated data for these specific parameters are currently available in the public literature.

ParameterAtom 1Atom 2Atom 3Atom 4Value (Å or °)
Bond LengthC(phenyl)C(chiral)Data N/A
Bond LengthC(chiral)NData N/A
Bond LengthC(chiral)C(ethyl)Data N/A
Bond LengthC(ethyl)C(CF3)Data N/A
Bond AngleC(phenyl)C(chiral)NData N/A
Dihedral AngleC(phenyl)C(chiral)C(ethyl)C(CF3)Data N/A

Conformational Analysis and Rotational Barriers

No dedicated studies on the conformational analysis or the calculation of rotational barriers for this compound have been found in the reviewed literature.

Conformational analysis is a critical aspect of theoretical chemistry for flexible molecules. It involves identifying the different spatial arrangements of atoms (conformers) and determining their relative energies. This is often accomplished by scanning the potential energy surface through the rotation of specific dihedral angles. For related molecules, such as those with propylene (B89431) linkers, two-dimensional potential energy surface scans at DFT levels (e.g., B3LYP/3-21G*) have been used to identify stable rotamers and the energy barriers that separate them. researchgate.net These analyses are vital for understanding how molecular shape influences biological activity and physical properties.

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to predict and analyze molecular behavior. These methods are instrumental in forecasting spectroscopic data and exploring potential chemical reactions.

Prediction of Spectroscopic Parameters

There are no published studies that computationally predict the spectroscopic parameters (such as NMR, IR, or Raman spectra) for this compound.

Theoretical prediction of spectra is a standard application of quantum chemistry. DFT calculations are frequently used to compute vibrational frequencies and NMR chemical shifts. For instance, in studies of other complex organic molecules, DFT has been successfully used to calculate and interpret FT-IR and FT-Raman spectra, showing good agreement with experimental data. nih.gov This process aids in the assignment of vibrational modes and the structural characterization of newly synthesized compounds.

Computational Prediction of Reaction Pathways and Transition States

A search of the scientific literature yielded no results for the computational prediction of reaction pathways or the identification of transition states involving this compound.

Computational chemistry plays a crucial role in mechanistic studies, allowing researchers to map out the energetic landscape of a chemical reaction. researchgate.net By calculating the energies of reactants, products, intermediates, and transition states, it is possible to determine activation energies and reaction mechanisms. researchgate.net For example, quantum chemical calculations have been employed to investigate the activation and deactivation pathways of N-nitrosamines to assess their carcinogenic potential. nih.gov Such studies provide invaluable insights into the reactivity and stability of chemical species. nih.gov

Theoretical Elucidation of Structure-Reactivity Relationships

No specific theoretical studies elucidating the structure-reactivity relationships of this compound are available in the current body of scientific literature.

Understanding the relationship between a molecule's structure and its chemical reactivity is a fundamental goal of computational chemistry. The introduction of fluorine atoms, for instance, is known to significantly alter a molecule's properties, including the basicity of nearby amine groups, which can improve bioavailability in drug molecules. nih.gov Computational analyses of chiral α-trifluoromethyl amines often provide insights into how the stereochemistry and the presence of the trifluoromethyl group influence interactions and reactivity, which is critical for medicinal chemistry and the synthesis of bioactive molecules. acs.org While these general principles are understood, a specific quantitative and theoretical treatment for this compound has not been published.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Chiral Building Block in Complex Molecular Synthesis

The presence of a stereogenic center in 3,3,3-Trifluoro-1-phenylpropan-1-amine makes it a sought-after component in asymmetric synthesis, where the precise three-dimensional arrangement of atoms is crucial for biological activity. nih.govnih.govnih.gov Chiral amines, in general, are fundamental intermediates in the synthesis of optically pure high-value chemicals, including pharmaceuticals and agrochemicals. googleapis.com

Synthesis of Enantiopure Nitrogen-Containing Heterocycles and Derivatives

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals and biologically active compounds. The chiral nature of this compound can be exploited to direct the stereochemical outcome of cyclization reactions, leading to the formation of enantiomerically pure heterocyclic systems. While direct examples of the use of this specific amine are not extensively documented in publicly available literature, the principles of asymmetric synthesis suggest its utility in constructing chiral piperidines, pyrrolidines, and other nitrogenous rings. The trifluoromethyl group can significantly influence the electronic properties and reactivity of intermediates, offering pathways to novel heterocyclic scaffolds.

Incorporation into Biologically Relevant Molecules (e.g., Modified Peptides and Proteins)

The modification of peptides and proteins with non-natural amino acids is a powerful strategy to enhance their therapeutic properties, such as stability, potency, and cell permeability. The trifluoromethylated phenylpropanamine scaffold can be considered a phenylalanine analogue. The incorporation of such fluorinated moieties into peptides can modulate their conformation and binding affinity to biological targets. nih.gov While direct incorporation of this compound into peptides is a specialized area of research, the general field of peptide mimetics often utilizes unique building blocks to replicate or improve upon the function of natural peptides. researchgate.netnih.govvanderbilt.edu The trifluoromethyl group, in particular, is known to enhance the lipophilicity and metabolic stability of molecules. nih.gov

Precursor to Diversified Fluorinated Scaffolds and Functionalized Drug Candidates

The trifluoromethyl group is a key pharmacophore in modern drug discovery, present in numerous approved pharmaceuticals. nih.gov Its incorporation can lead to improved efficacy, metabolic stability, and bioavailability. This compound serves as a valuable starting material for the synthesis of more complex fluorinated molecules. Through various chemical transformations of the amine and phenyl groups, a diverse library of drug-like scaffolds can be generated. For instance, the amine functionality can be readily converted into amides, sulfonamides, and other functional groups, while the phenyl ring can undergo substitution reactions to introduce additional diversity. The asymmetric nature of this building block is particularly advantageous in creating chiral drug candidates, where a specific enantiomer often exhibits the desired therapeutic effect. nih.govresearchgate.net

Contributions to Agrochemical Development through Fluorinated Compound Design

The agrochemical industry heavily relies on fluorinated compounds for the development of effective and selective pesticides, herbicides, and fungicides. nih.govkpi.uaosi.lv The introduction of fluorine atoms can significantly enhance the biological activity of these agents. mdpi.com Phenylamine derivatives, in general, are a known class of microbiocidally active ingredients in pesticides. epo.org While specific agrochemicals derived directly from this compound are not prominently reported, its structural motifs are relevant to the design of new crop protection agents. The combination of a trifluoromethyl group and a phenylamine structure is found in various patented agrochemical compositions. googleapis.comgoogleapis.comgoogle.comgoogle.com The development of new synthetic routes using such chiral fluorinated building blocks is a key area of research for creating next-generation agrochemicals with improved performance and environmental profiles.

Utility in Advanced Materials Chemistry

The unique properties imparted by fluorine atoms, such as high thermal stability, chemical resistance, and low dielectric constant, make fluorinated compounds attractive for applications in advanced materials. kpi.uamdpi.comkpi.uaresearchgate.netresearchgate.net While the direct use of this compound in polymer synthesis is not widely documented, its diamine derivatives could potentially be used as monomers for the synthesis of high-performance polymers like polyamides and polyimides. kpi.uakpi.uaresearchgate.netresearchgate.net The incorporation of the trifluoromethylphenyl group into the polymer backbone could lead to materials with enhanced solubility, lower moisture absorption, and improved thermal and mechanical properties, making them suitable for applications in electronics and aerospace.

Q & A

Basic: What are the recommended synthetic routes for 3,3,3-Trifluoro-1-phenylpropan-1-amine, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or reductive amination. For example, trifluoromethyl ketone intermediates (e.g., 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone) can undergo amination using ammonia or primary amines under hydrogenation or catalytic conditions . Temperature and solvent polarity critically affect reaction efficiency: polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while lower temperatures (0–25°C) reduce side reactions like over-alkylation. Yields are optimized by controlling stoichiometry (e.g., 1.2–1.5 equiv of amine) and using catalysts like Pd/C or Raney Ni for hydrogenation .

Advanced: How can computational modeling resolve contradictory data in the regioselectivity of trifluoromethyl group reactions?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electron density distributions and transition states, clarifying discrepancies in experimental regioselectivity. For instance, conflicting NMR results for trifluoromethyl-substituted intermediates may arise from dynamic equilibrium between tautomers. Computational models validate these equilibria by comparing calculated vs. observed 19F^{19}\text{F} NMR shifts . Additionally, molecular docking studies elucidate steric effects of the phenyl and trifluoromethyl groups on reaction pathways .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:
Adhere to OSHA and GHS guidelines:

  • PPE: Nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods for volatilization control (TLV <10 ppm).
  • Waste Management: Segregate fluorinated waste in labeled containers for incineration by licensed facilities to avoid environmental persistence of trifluoromethyl byproducts .
  • First Aid: Immediate rinsing with water for 15+ minutes upon exposure; seek medical evaluation for respiratory irritation .

Advanced: How do structural modifications (e.g., substituents on the phenyl ring) impact the compound’s biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -Cl, -CF3_3) at the phenyl ring’s meta position enhance binding to serotonin receptors (e.g., 5-HT2A_{2A}) due to increased lipophilicity and π-π stacking. For example, 3-[4-chloro-3-(trifluoromethyl)anilino]-1-phenylpropan-1-one shows higher receptor affinity than unsubstituted analogs . IC50_{50} values are determined via competitive radioligand assays, with logP and Hammett constants correlated to activity .

Basic: Which analytical techniques are optimal for characterizing purity and structural integrity?

Methodological Answer:

  • GC-MS: Quantifies volatile impurities (e.g., residual solvents) with a DB-5MS column and He carrier gas .
  • 19F^{19}\text{F} NMR: Confirms trifluoromethyl group integrity (δ ≈ -60 to -70 ppm) and detects decomposition products .
  • HPLC: Uses C18 columns with UV detection (254 nm) for purity assessment (>98%) .
  • Elemental Analysis: Validates C, H, N, F content within ±0.4% of theoretical values .

Advanced: What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

Methodological Answer:
The trifluoromethyl group’s electron-withdrawing effect stabilizes the amine proton under acidic conditions (pH <3) via resonance, preventing decomposition. In contrast, basic conditions (pH >10) deprotonate the amine, leading to nucleophilic attack on the β-carbon and potential Hofmann elimination. Stability studies using accelerated degradation (40°C, 75% RH) with HPLC monitoring reveal a t90_{90} of 6 months at pH 3 vs. 2 weeks at pH 12 .

Basic: How can researchers mitigate batch-to-batch variability in synthesis?

Methodological Answer:

  • Process Controls: Standardize precursor quality (e.g., ≥99% purity for 3,3,3-trifluoropropan-1-amine) and reaction parameters (e.g., stirring rate ≥500 rpm) .
  • In-line Monitoring: Use FTIR or ReactIR to track intermediate formation (e.g., imine peaks at 1650 cm1^{-1}) .
  • Post-Synthesis Purification: Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water .

Advanced: What strategies enhance enantiomeric purity for chiral derivatives?

Methodological Answer:

  • Chiral Catalysts: Use (R)-BINAP-Pd complexes for asymmetric hydrogenation, achieving >90% ee .
  • Kinetic Resolution: Enzymatic resolution with lipases (e.g., Candida antarctica) selectively acylates one enantiomer .
  • Chiral HPLC: Pirkle-type columns (e.g., Chiralpak IA) separate enantiomers with mobile phases of hexane/isopropanol (95:5) .

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Reactant of Route 2
3,3,3-Trifluoro-1-phenylpropan-1-amine

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